Buprofezin (Standard)

Description

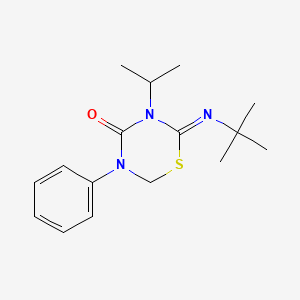

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylimino-5-phenyl-3-propan-2-yl-1,3,5-thiadiazinan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3OS/c1-12(2)19-14(17-16(3,4)5)21-11-18(15(19)20)13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLVTUNWOQKEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034401, DTXSID401009368 | |

| Record name | Buprofezin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

267.6 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.9 mg/L at 25 °C, In acetone: 0.240 mg/L at 25 °C; chloroform: 0.520 mg/L at 25 °C; ethanol 0.080 mg/L at 25 °C; toluene 0.320 mg/L at 25 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 at 20 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.4X10-6 mm Hg at 25 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropyl alcohol, White crytals, Pure, colorless crystalline solid | |

CAS No. |

69327-76-0, 953030-84-7 | |

| Record name | Buprofezin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69327-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buprofezin [BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069327760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buprofezin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953030847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buprofezin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-2-[(1,1-Dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl-4H-1,3,5-thiadiazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401009368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1,3,5-Thiadiazin-4-one, 2-[(1,1-dimethylethyl)imino]tetrahydro-3-(1-methylethyl)-5-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPROFEZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8KGI239I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106.1 °C | |

| Record name | Buprofezin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Buprofezin on Chitin Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprofezin (B33132), a thiadiazine insect growth regulator, exerts its insecticidal activity primarily by inhibiting chitin (B13524) synthesis, a vital process for the formation of the insect exoskeleton. This disruption of the molting process leads to mortality, particularly in nymphal stages. This technical guide provides a comprehensive overview of the core mechanism of action of buprofezin on chitin synthesis, detailing its molecular target, physiological effects, and interaction with key hormonal signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research in this area.

Introduction

Chitin, a polymer of N-acetylglucosamine, is a fundamental structural component of the insect cuticle. Its synthesis is a complex and highly regulated process, making it an attractive target for selective insecticides. Buprofezin is a widely used insecticide that specifically targets this pathway, offering effective control of various hemipteran pests.[1][2][3] Understanding the precise mechanism of action of buprofezin is crucial for optimizing its use, managing resistance, and developing novel insecticides with similar modes of action.

Molecular Target and Mechanism of Inhibition

The primary molecular target of buprofezin is chitin synthase (CHS) , the key enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) units into chitin chains.[1][4] Buprofezin acts as a non-competitive inhibitor of this enzyme.

While the exact binding site and inhibitory mechanism at the molecular level are not fully elucidated, it is understood that buprofezin does not directly compete with the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc). Instead, it is thought to bind to an allosteric site on the chitin synthase enzyme, inducing a conformational change that reduces its catalytic efficiency. This leads to a significant decrease in the rate of chitin production.

A mutation (G932C) in the chs1 gene, which codes for chitin synthase 1, has been identified in the brown planthopper, Nilaparvata lugens, conferring high levels of resistance to buprofezin.[1][5] This finding strongly supports the role of chitin synthase as the primary target of this insecticide.

Quantitative Data on Buprofezin's Efficacy

The inhibitory effect of buprofezin on chitin synthesis and its efficacy against various insect pests have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Insect Species | Value | Reference |

| Chitin Synthesis Inhibition | Nilaparvata lugens | 35% inhibition at 10 ppm | [6] |

| LC15 | Aphis gossypii | 1.125 mg/L (48h) | [7] |

| 0.435 mg/L (72h) | [7] | ||

| LC30 | Aphis gossypii | 2.888 mg/L (48h) | [7] |

| 0.898 mg/L (72h) | [7] | ||

| LC50 | Aphis gossypii | 7.586 mg/L (48h) | [7] |

| 1.886 mg/L (72h) | [7] | ||

| Stomoxys calcitrans | 18.92 ppm | [8] | |

| Homalodisca coagulata (1st instar) | 30.3 µg/ml | [9] | |

| Homalodisca coagulata (2nd instar) | 39 µg/ml | [9] | |

| LD10 | Pirata piratoides (female) | 316 mg/mg fresh weight | [2] |

| LD50 | Pirata piratoides (female) | 653 mg/mg fresh weight | [2] |

Interaction with the Ecdysone (B1671078) Signaling Pathway

The molting process in insects is tightly regulated by the steroid hormone 20-hydroxyecdysone (B1671079) (20E). The 20E signaling pathway is initiated by the binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[10][11] This complex then binds to ecdysone response elements (EcREs) on DNA, regulating the transcription of genes involved in molting and cuticle formation.[10][11]

While buprofezin's primary target is chitin synthase, evidence suggests an indirect interaction with the ecdysone signaling pathway. Sublethal concentrations of buprofezin have been shown to upregulate the expression of the chitin synthase 1 (CHS1) gene.[4][12] This could be a compensatory response to the inhibition of the enzyme's activity. The regulation of CHS1 expression is known to be influenced by the 20E signaling pathway. Therefore, it is plausible that buprofezin's disruption of chitin synthesis triggers a feedback mechanism that modulates the ecdysone signaling cascade, although the precise molecular links are still under investigation.

Experimental Protocols

In Vitro Chitin Synthase Activity Assay

This protocol is adapted from methods used for assaying chitin synthase activity in the presence of inhibitors.[13][14][15]

Materials:

-

Insect tissue (e.g., last instar nymphs)

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing protease inhibitors)

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT)

-

Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Buprofezin stock solution (in DMSO)

-

WGA-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Enzyme Preparation: Homogenize insect tissue in ice-cold extraction buffer. Centrifuge to remove cell debris and collect the supernatant containing the crude enzyme extract.

-

Reaction Setup: To each well of the WGA-coated plate, add the reaction buffer, UDP-GlcNAc, and varying concentrations of buprofezin (or DMSO for control).

-

Enzyme Reaction: Initiate the reaction by adding the enzyme extract to each well. Incubate the plate at the optimal temperature for the specific insect's chitin synthase (typically 25-30°C) for a defined period (e.g., 1-3 hours).

-

Detection:

-

Wash the plate thoroughly to remove unbound reagents.

-

Add WGA-HRP conjugate to each well and incubate.

-

Wash the plate again to remove unbound conjugate.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

-

Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each buprofezin concentration and determine the IC50 value.

Gene Expression Analysis of Chitin Synthase 1 (CHS1)

This protocol outlines the steps for quantifying the effect of buprofezin on CHS1 gene expression using quantitative real-time PCR (qRT-PCR).

Materials:

-

Insects treated with sublethal concentrations of buprofezin and control insects.

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Primers specific for the CHS1 gene and a reference gene (e.g., actin or GAPDH)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from buprofezin-treated and control insects according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme.

-

qRT-PCR:

-

Set up the qRT-PCR reaction with the cDNA template, specific primers for CHS1 and the reference gene, and the qRT-PCR master mix.

-

Run the reaction in a qRT-PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in CHS1 gene expression in buprofezin-treated insects compared to the control group, normalized to the reference gene.

Visualizations

Chitin Synthesis Pathway and Buprofezin's Point of Action

Caption: Simplified overview of the chitin synthesis pathway and the inhibitory action of buprofezin on chitin synthase.

Experimental Workflow for In Vitro Chitin Synthase Assay

Caption: Step-by-step workflow for the in vitro chitin synthase activity assay to evaluate buprofezin's inhibitory effect.

Proposed Interaction between Buprofezin and the Ecdysone Signaling Pathway

Caption: A proposed model illustrating the potential feedback mechanism between buprofezin-induced chitin synthesis inhibition and the ecdysone signaling pathway.

Conclusion

Buprofezin's primary mechanism of action is the inhibition of chitin synthase, leading to a disruption of the molting process and subsequent insect mortality. While the direct inhibitory effect on the enzyme is established, the precise molecular interactions and the interplay with hormonal signaling pathways, such as the ecdysone pathway, are areas that warrant further investigation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of insecticide development and resistance management, facilitating a deeper understanding of this important insect growth regulator.

References

- 1. researchgate.net [researchgate.net]

- 2. Ecotoxicological effects of buprofezin on fecundity, growth, development, and predation of the wolf spider Pirata piratoides (Schenkel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MODE OF ACTION OF BUPROFEZIN AGAINST N1LAPARVATA LUGENS NYMPHS AND ITS APPLICATION IN RICE FIELDS FOR THE CONTROL OF PLANTHOPPERS [journal.scau.edu.cn]

- 4. Impact of low lethal concentrations of buprofezin on biological traits and expression profile of chitin synthase 1 gene (CHS1) in melon aphid, Aphis gossypii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Impact of low lethal concentrations of buprofezin on biological traits and expression profile of chitin synthase 1 gene (CHS1) in melon aphid, Aphis gossypii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of pyriproxyfen and buprofezin on immature development and reproduction in the stable fly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The genomic response to 20-hydroxyecdysone at the onset of Drosophila metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Buprofezin and Its Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buprofezin (B33132), a thiadiazine-class insect growth regulator, is a potent inhibitor of chitin (B13524) synthesis, primarily used to control Hemipteran pests. This technical guide provides a comprehensive overview of the predominant industrial synthesis pathway for Buprofezin, focusing on the widely utilized phosgene (B1210022) route. Detailed experimental protocols for the synthesis of key intermediates and the final product are presented, supported by quantitative data to facilitate reproducibility. Additionally, this guide includes a non-phosgene alternative for the synthesis of a critical intermediate and concludes with a visual representation of the synthetic pathway.

Introduction

Buprofezin, chemically known as 2-tert-butylimino-3-isopropyl-5-phenyl-1,3,5-thiadiazinan-4-one, is a cornerstone in integrated pest management programs due to its targeted mode of action and relatively low toxicity to non-target organisms. Its mechanism involves the inhibition of chitin biosynthesis, which disrupts the molting process in insects. The commercial production of Buprofezin is a multi-step chemical synthesis that requires careful control of reaction conditions to ensure high yield and purity. This document outlines the primary synthetic route, detailing the formation of crucial intermediates and their subsequent conversion to Buprofezin.

The Phosgene-Mediated Synthesis Pathway of Buprofezin

The most common industrial synthesis of Buprofezin involves a four-step process: photochemical reaction (phosgenation), chlorination, synthesis (cyclization), and purification. This pathway is characterized by the use of phosgene, a highly reactive and hazardous chemical, necessitating stringent safety protocols.

Key Intermediates

The synthesis of Buprofezin via the phosgene route involves two key intermediates:

-

N-Chloromethyl-N-phenylcarbamoyl chloride: A bifunctional molecule that serves as the backbone for the thiadiazine ring.

-

1-Isopropyl-3-tert-butylthiourea: The source of the isopropyl and tert-butylamino moieties in the final Buprofezin structure.

Synthesis of Key Intermediates

This intermediate is typically prepared in a two-step sequence starting from N-methylaniline.

Step 1: Phosgenation of N-methylaniline to form N-methyl-N-phenylcarbamoyl chloride

In this step, N-methylaniline is reacted with phosgene in a suitable solvent to yield N-methyl-N-phenylcarbamoyl chloride.

Step 2: Chlorination of N-methyl-N-phenylcarbamoyl chloride

The N-methyl group of N-methyl-N-phenylcarbamoyl chloride is then chlorinated using chlorine gas, often under UV irradiation or in the presence of a radical initiator, to produce N-chloromethyl-N-phenylcarbamoyl chloride.

This thiourea (B124793) derivative is synthesized through the reaction of tert-butyl isothiocyanate with isopropylamine (B41738) in a suitable solvent like chlorobenzene (B131634).

Final Synthesis of Buprofezin (Cyclization)

The final step in the synthesis is the cyclization reaction between N-chloromethyl-N-phenylcarbamoyl chloride and 1-isopropyl-3-tert-butylthiourea in the presence of a base to form the thiadiazine ring of Buprofezin.

Experimental Protocols

The following protocols are derived from patent literature and represent a common approach to the synthesis of Buprofezin.

Synthesis of N-Chloromethyl-N-phenylcarbamoyl chloride

Materials:

-

N-methylaniline

-

Phosgene

-

Dioxane or Chloroform (solvent)

-

Chlorine gas

-

Diisopropyl azodicarboxylate (catalyst)

Procedure:

-

Phosgenation: To a photochemical reactor, add the solvent (dioxane or chloroform) and initiate stirring. Control the temperature between 10-20°C. Introduce phosgene gas at a steady rate while simultaneously adding N-methylaniline dropwise. After the reaction is complete, remove the solvent by vacuum distillation to obtain crude N-methyl-N-phenylcarbamoyl chloride.

-

Chlorination: To the crude N-methyl-N-phenylcarbamoyl chloride in the reactor, add fresh solvent and a catalytic amount of diisopropyl azodicarboxylate. Cool the reactor to 0°C and bubble chlorine gas through the mixture until the reaction is complete. The resulting solution contains N-chloromethyl-N-phenylcarbamoyl chloride.

Synthesis of 1-Isopropyl-3-tert-butylthiourea

Materials:

-

tert-Butyl isothiocyanate

-

Isopropylamine

-

Chlorobenzene (solvent)

Procedure:

-

Dissolve tert-butyl isothiocyanate in chlorobenzene in a reaction vessel equipped with a stirrer.

-

Cool the solution to 0-15°C.

-

Slowly add isopropylamine dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The product, 1-isopropyl-3-tert-butylthiourea, can be isolated by cooling the mixture and collecting the precipitated solid by filtration, followed by drying.

Synthesis of Buprofezin

Materials:

-

N-chloromethyl-N-phenylcarbamoyl chloride solution

-

1-Isopropyl-3-tert-butylthiourea

-

Toluene (B28343) (solvent)

-

Organic amine (e.g., triethylamine) as a base

-

Methanol (B129727) (for crystallization)

Procedure:

-

Transfer the solution of N-chloromethyl-N-phenylcarbamoyl chloride to a synthesis reactor.

-

Add toluene and 1-isopropyl-3-tert-butylthiourea to the reactor.

-

Add the organic amine base and warm the mixture, maintaining the temperature for approximately 10 hours.

-

After the reaction is complete, transfer the mixture to a distillation apparatus.

-

Remove the residual organic amine and toluene under vacuum.

-

Add methanol to the residue to induce crystallization.

-

Collect the Buprofezin crystals by filtration and dry to obtain the final product. A production yield of over 82% can be achieved with this method.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of Buprofezin and its intermediates.

Table 1: Synthesis of N-methyl-N-phenylcarbamoyl chloride

| Parameter | Value | Reference |

| Reactants | N-methylaniline, Phosgene | [2] |

| Solvent | Dichloroalkane | [2] |

| Temperature | 20-70°C | [2] |

| Molar Ratio (Phosgene:N-methylaniline) | 1.1-2.0 : 1.0 | [2] |

| Yield | 98.5% | [2] |

Table 2: Synthesis of 1-Isopropyl-3-tert-butylthiourea

| Parameter | Value | Reference |

| Reactants | tert-Butyl isothiocyanate, Isopropylamine | [3] |

| Solvent | Chlorobenzene | [3] |

| Temperature | 0-30°C (addition), 20-50°C (reaction) | [3] |

| Reaction Time | 2-6 hours | [3] |

| Molar Ratio (Isopropylamine:tert-Butyl isothiocyanate) | 0.9-1.1 : 1.0 | [3] |

Table 3: Synthesis of Buprofezin

| Parameter | Value | Reference |

| Reactants | N-chloromethyl-N-phenylcarbamoyl chloride, 1-Isopropyl-3-tert-butylthiourea | [3] |

| Solvent | Chlorobenzene | [3] |

| Base | Ammonium (B1175870) bicarbonate | [3] |

| Temperature | 0°C (addition), 20-50°C (reaction) | [3] |

| Reaction Time | 3-6 hours | [3] |

| Overall Yield (from ammonium thiocyanate) | >68.5% | [3] |

Non-Phosgene Route for N-Chloromethyl-N-phenylcarbamoyl chloride

Given the hazardous nature of phosgene, alternative synthesis routes for N-chloromethyl-N-phenylcarbamoyl chloride have been explored. One such method involves the reaction of N-methyl-N-phenylformamide with a chlorinating agent.

Procedure Outline:

-

N-methylaniline is reacted with formic acid to produce N-methyl-N-phenylformamide.

-

The N-methyl-N-phenylformamide is then chlorinated, typically in a solvent like carbon tetrachloride, to yield N-chloromethyl-N-phenylcarbamoyl chloride.

This route avoids the direct handling of phosgene but may involve other hazardous reagents and potentially lower yields.

Visualizing the Synthesis Pathway

// Reactants N_methylaniline [label="N-Methylaniline"]; Phosgene [label="Phosgene"]; Chlorine [label="Chlorine"]; tert_butyl_isothiocyanate [label="tert-Butyl isothiocyanate"]; Isopropylamine [label="Isopropylamine"];

// Intermediates N_methyl_N_phenylcarbamoyl_chloride [label="N-Methyl-N-phenylcarbamoyl chloride"]; N_chloromethyl_N_phenylcarbamoyl_chloride [label="N-Chloromethyl-N-phenylcarbamoyl chloride"]; Thiourea_intermediate [label="1-Isopropyl-3-tert-butylthiourea"];

// Product Buprofezin [label="Buprofezin", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Phosgenation {rank=same; N_methylaniline; Phosgene;} N_methylaniline -> N_methyl_N_phenylcarbamoyl_chloride; Phosgene -> N_methyl_N_phenylcarbamoyl_chloride;

// Chlorination {rank=same; N_methyl_N_phenylcarbamoyl_chloride; Chlorine;} N_methyl_N_phenylcarbamoyl_chloride -> N_chloromethyl_N_phenylcarbamoyl_chloride; Chlorine -> N_chloromethyl_N_phenylcarbamoyl_chloride [label="UV or Catalyst"];

// Thiourea Synthesis {rank=same; tert_butyl_isothiocyanate; Isopropylamine;} tert_butyl_isothiocyanate -> Thiourea_intermediate; Isopropylamine -> Thiourea_intermediate;

// Cyclization {rank=same; N_chloromethyl_N_phenylcarbamoyl_chloride; Thiourea_intermediate;} N_chloromethyl_N_phenylcarbamoyl_chloride -> Buprofezin; Thiourea_intermediate -> Buprofezin [label="Base"]; }

References

spectroscopic analysis of Buprofezin standard (NMR, IR, MS)

This guide provides an in-depth technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of the insecticide Buprofezin. It is intended for researchers, analytical scientists, and professionals in drug development and quality control.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of Buprofezin, as well as for elucidating its structure through fragmentation analysis. Both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) methods provide valuable, complementary data.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation : A stock solution of Buprofezin standard is prepared in a suitable solvent like acetonitrile (B52724) or methanol (B129727) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration (e.g., 1-10 µg/mL) using the mobile phase. For positive ion mode, the mobile phase often contains a small amount of an acid, such as 0.1% formic acid, to promote protonation.[1]

-

Instrumentation : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

-

Chromatographic Separation : A C18 reverse-phase column is typically used. A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is employed to separate the analyte from any impurities before it enters the mass spectrometer.

-

ESI Source Parameters : The ESI source operates at atmospheric pressure.[1] Key parameters are optimized, including nebulizing gas flow, drying gas flow and temperature, capillary voltage (typically 3-4 kV), and fragmentor voltage.

-

Mass Analysis : Data is acquired in positive ion mode. A full scan is performed to identify the molecular ion. Tandem MS (MS/MS) is then performed by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[3]

Data Presentation: Mass Spectrometry of Buprofezin

| Technique | Ionization Mode | Ion Type | m/z (Observed) | Interpretation |

| LC-MS | ESI | Positive | 306.1635 | Protonated Molecule [M+H]⁺ |

| LC-MS/MS | ESI | Positive | 106.0652 | Product Ion |

| GC-MS | EI | Positive | 305 | Molecular Ion [M]⁺ |

| GC-MS | EI | Positive | 172 | Fragment Ion |

| GC-MS | EI | Positive | 105 | Fragment Ion (Base Peak) |

Data sourced from PubChem and other analytical studies.[4]

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the Buprofezin molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to a specific molecular vibration (e.g., stretching, bending).

Experimental Protocol: FTIR (KBr Pellet Method)

-

Sample Preparation : 1-2 mg of the Buprofezin standard is finely ground into a powder using an agate mortar and pestle.[5]

-

Mixing : Approximately 200-300 mg of spectroscopy-grade Potassium Bromide (KBr) powder, which has been thoroughly dried to remove moisture, is added to the mortar.[5][6] The sample and KBr are gently but thoroughly mixed to ensure a homogenous dispersion.[6] The ideal sample concentration in the KBr is 0.2-1%.[6][7]

-

Pellet Formation : The mixture is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 metric tons) is applied for several minutes.[5] This sinters the KBr and sample mixture into a thin, transparent, or translucent disc.[5][6]

-

Spectral Acquisition : The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum (of air) is collected first. The sample spectrum is then recorded, typically in the mid-IR range of 4000–400 cm⁻¹.[8][9] The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).[8]

Data Presentation: Characteristic IR Absorptions for Buprofezin

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100–3000 | C-H Stretch | Aromatic (Phenyl group) |

| 2980–2850 | C-H Stretch | Aliphatic (Isopropyl, t-Butyl groups) |

| ~1680–1640 | C=O Stretch | Amide / Thiadiazinone ring |

| ~1650–1550 | C=N Stretch | Imine |

| 1600–1450 | C=C Stretch | Aromatic (Phenyl group)[10] |

| 1470–1365 | C-H Bend | Aliphatic |

| 1350–1200 | C-N Stretch | Amine / Amide |

| 800–600 | C-S Stretch | Thioether in ring |

Note: These are predicted values based on the known structure of Buprofezin and general IR correlation tables. The exact peak positions can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Buprofezin. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Approximately 5-10 mg of the Buprofezin standard is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. A reference standard, typically Tetramethylsilane (TMS), is added to calibrate the chemical shift to 0 ppm.[11]

-

Instrumentation : The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[12]

-

¹H NMR Acquisition : The spectrometer is tuned to the proton frequency. A standard one-dimensional proton spectrum is acquired. Key acquisition parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to ensure good signal-to-noise and accurate integration.

-

¹³C NMR Acquisition : The spectrometer is tuned to the carbon frequency. A proton-decoupled ¹³C spectrum is acquired to yield a spectrum with single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[13]

-

Data Processing : The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The resulting spectra are integrated (for ¹H NMR) to determine the relative number of protons, and chemical shifts are referenced to TMS.

Data Presentation: Predicted ¹H and ¹³C NMR Data for Buprofezin

¹H NMR (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.4–7.2 | Multiplet | 5H | Phenyl-H |

| ~4.8 | Septet | 1H | Isopropyl-CH |

| ~4.5 | Singlet | 2H | Methylene-CH₂ |

| ~1.4 | Doublet | 6H | Isopropyl-CH₃ |

| ~1.3 | Singlet | 9H | t-Butyl-CH₃ |

¹³C NMR (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | C=O |

| ~155 | C=N |

| ~140 | Phenyl C (quaternary) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~125 | Phenyl CH |

| ~60 | t-Butyl C (quaternary) |

| ~55 | Isopropyl CH |

| ~50 | Methylene CH₂ |

| ~29 | t-Butyl CH₃ |

| ~21 | Isopropyl CH₃ |

Note: These are predicted chemical shifts based on the molecular structure and established ranges for these functional groups. Actual experimental values may vary slightly based on solvent and concentration.[14][15]

Integrated Spectroscopic Workflow

The conclusive identification and characterization of a Buprofezin standard relies on the integration of data from all three spectroscopic techniques. The workflow below illustrates the logical relationship between these analyses.

References

- 1. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buprofezin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 6. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. azooptics.com [azooptics.com]

- 9. ijcmas.com [ijcmas.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. fao.org [fao.org]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal and Photochemical Stability of Buprofezin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and photochemical stability of the insect growth regulator Buprofezin (B33132). The information is compiled from various scientific studies to assist researchers and professionals in understanding its degradation profile under different environmental conditions. This document summarizes key quantitative data, details experimental methodologies, and visualizes degradation pathways and experimental workflows.

Thermal Stability of Buprofezin

The thermal stability of a compound is a critical parameter, influencing its storage, formulation, and behavior in high-temperature environments. While extensive kinetic studies on the thermal degradation of Buprofezin are not widely available in the reviewed literature, existing data provides some key insights into its stability.

Summary of Thermal Stability Data

Buprofezin is generally considered to be stable under normal storage conditions.[1] Limited data from regulatory and safety assessments indicate its stability at elevated temperatures for short durations. Key physical and thermal properties are summarized in the table below.

| Parameter | Value | Reference |

| Melting Point | 104.5-106.1 °C | [1] |

| Decomposition Temperature | When heated to decomposition, it emits toxic vapors of nitrogen and sulfur oxides. | [1] |

| Accelerated Storage Stability | Stable at 54 °C for two weeks. | [2] |

Experimental Protocols for Thermal Stability Assessment

Detailed experimental protocols for assessing the thermal degradation kinetics of Buprofezin are not extensively published. However, a general methodology for evaluating the thermal stability of pesticides can be outlined based on standard practices in agrochemical research.

1.2.1 Thermogravimetric Analysis (TGA)

A common technique to determine thermal stability is Thermogravimetric Analysis (TGA).

-

Objective: To determine the temperature at which the compound begins to decompose and to characterize its thermal degradation profile.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample of Buprofezin (typically 5-10 mg) is placed in a sample pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The temperature at which significant weight loss occurs is identified as the onset of decomposition.

-

1.2.2 Isothermal Stability Studies

To determine degradation kinetics at specific temperatures, isothermal studies are conducted.

-

Objective: To determine the degradation rate and half-life of Buprofezin at constant elevated temperatures.

-

Methodology:

-

Samples of Buprofezin are placed in controlled temperature chambers (e.g., ovens) at various temperatures (e.g., 50, 60, 70 °C).

-

Aliquots are withdrawn at specific time intervals.

-

The concentration of the remaining Buprofezin in each aliquot is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

The degradation rate constant (k) and half-life (t½) are calculated by plotting the natural logarithm of the concentration versus time.

-

Visualization of a Generic Thermal Stability Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of a pesticide like Buprofezin.

Photochemical Stability of Buprofezin

The photochemical stability of Buprofezin has been more extensively studied, with several reports detailing its degradation under various light conditions. Photodegradation is a key factor in the environmental fate of this insecticide.

Summary of Photochemical Stability Data

The rate of Buprofezin's photochemical degradation is influenced by the light source, the medium in which it is exposed, and the presence of photosensitizers. The following tables summarize the quantitative data from various studies.

Table 1: Photodegradation of Buprofezin in Solution

| Medium | Light Source | Half-life (t½) | Degradation (%) | Time | Reference |

| Methanol | UV light (in quartz tube) | 4.0 hours | 87.4% | 12 hours | [3] |

| Methanol + 5% H₂O₂ | UV light (in quartz tube) | 2.25 hours | 95% | 10 hours | [3] |

| Methanol + 5% H₂O₂ | UV light (in Pyrex tube) | 5.45 hours | 94.8% | 20 hours | [3] |

| Water (pH 5) | Artificial Sunlight | 51 days (hydrolysis) | - | - | [4] |

| Water (pH 7) | Artificial Sunlight | 378 days (hydrolysis) | - | - | [5] |

| Water (pH 9) | Artificial Sunlight | 396 days (hydrolysis) | - | - | [5] |

| Water | Natural Sunlight (Summer) | 33-140 days | - | - | [4] |

Table 2: Photodegradation of Buprofezin on a Solid Surface

| Surface | Light Source | Half-life (t½) | Degradation (%) | Time | Reference |

| Glass | Sunlight | 15 days | - | - | [3] |

| Glass | UV light (254 nm) | 32 hours | 65% | 48 hours | [6] |

Experimental Protocols for Photochemical Stability Assessment

The following sections detail the methodologies employed in the cited photochemical stability studies.

2.2.1 Photodegradation in Solution

-

Objective: To determine the rate of photodegradation of Buprofezin in a solvent when exposed to a light source.

-

Materials:

-

Buprofezin standard

-

Methanol (HPLC grade)

-

Hydrogen peroxide (5%)

-

Quartz and Pyrex tubes

-

High-pressure mercury lamp (UV light source)

-

Natural sunlight

-

-

Methodology:

-

A standard solution of Buprofezin (e.g., 1000 ppm in methanol) is prepared.[3]

-

For sensitized photodegradation, a photosensitizer such as hydrogen peroxide is added to the solution.[3]

-

The solution is placed in a quartz or Pyrex tube.

-

The tubes are exposed to a UV light source (e.g., a high-pressure mercury lamp) or natural sunlight for a defined period.[3]

-

Control samples are kept in the dark to monitor for any non-photochemical degradation.

-

Aliquots are withdrawn at various time intervals.

-

The concentration of Buprofezin in each aliquot is determined by HPLC or GC.

-

The degradation rate and half-life are calculated from the disappearance of the parent compound over time.

-

2.2.2 Photodegradation on a Solid Surface

-

Objective: To evaluate the photodegradation of Buprofezin when applied as a thin film on an inert surface.

-

Materials:

-

Buprofezin standard

-

Petri plates

-

UV lamp (254 nm)

-

Natural sunlight

-

-

Methodology:

-

A solution of Buprofezin in a volatile solvent like chloroform is prepared.

-

A thin film of Buprofezin is created on the surface of a Petri plate by evaporating the solvent.

-

The plates are exposed to a UV lamp or natural sunlight.[3]

-

Control plates are covered with aluminum foil and kept in the dark.

-

At specified time intervals, the residue on the plates is extracted with a suitable solvent.

-

The amount of remaining Buprofezin is quantified by HPLC or GC.

-

The degradation rate and half-life on the solid surface are then calculated.

-

Photochemical Degradation Pathway of Buprofezin

Several studies have proposed degradation pathways for Buprofezin under photolytic conditions. The degradation involves several reactions, including cleavage of the thiadiazinane ring, reverse Schiff base reaction, and further degradation to smaller molecules.[4][5]

The following diagram illustrates a proposed photochemical degradation pathway of Buprofezin.

Conclusion

This technical guide provides a consolidated overview of the current scientific understanding of the thermal and photochemical stability of Buprofezin. The data clearly indicates that Buprofezin is susceptible to photodegradation, with its stability being significantly influenced by the light source, medium, and presence of photosensitizers. Detailed kinetic data and proposed degradation pathways for its photochemical breakdown are available.

In contrast, while Buprofezin is noted to be stable under standard storage conditions and at moderately elevated temperatures for short periods, there is a notable lack of comprehensive kinetic studies on its thermal degradation. Further research is required to establish detailed thermal degradation profiles, including half-lives at various temperatures and the identification of thermal degradants. This information would be invaluable for a more complete understanding of Buprofezin's stability and its environmental fate. Researchers and professionals are encouraged to consider these data and the identified knowledge gaps in their work with this compound.

References

The Environmental Fate of Buprofezin: An In-depth Technical Guide to its Degradation in Soil and Water

Introduction

Buprofezin (B33132) is a thiadiazine insect growth regulator that acts as a chitin (B13524) biosynthesis inhibitor, primarily effective against various Hemiptera species.[1][2] Its widespread use in agriculture necessitates a thorough understanding of its environmental fate, particularly its degradation pathways in soil and water. This technical guide provides a comprehensive overview of the biotic and abiotic degradation processes of buprofezin, summarizing key quantitative data, outlining experimental protocols, and visualizing the degradation pathways.

Degradation of Buprofezin in Soil

The primary route of buprofezin dissipation in the terrestrial environment is microbially-mediated biotransformation in aerobic soils.[3] Abiotic degradation processes such as phototransformation are not considered significant routes of transformation for buprofezin in soil.[3]

Biotic Degradation

Microorganisms play a crucial role in the breakdown of buprofezin in soil.[3] Several bacterial strains, including Rhodococcus sp., have been identified as capable of utilizing buprofezin as a sole source of carbon and nitrogen for growth.[4][5][6] The degradation process involves the initial dihydroxylation of the benzene (B151609) ring, followed by dehydrogenation, aromatic ring cleavage, and ultimately the release of the heterocyclic ring, 2-tert-butylimino-3-isopropyl-1,3,5-thiadiazinan-4-one (2-BI).[7]

The major metabolites identified in soil degradation studies include:

-

2-tert-butylamino-5-(4-hydroxyphenyl)-3-isopropyl-perhydro-1,3,5-thiadiadin-4-one

-

3-isopropyl-5-phenyl-perhydro-1,3,5-thiadiazin-2,4-dione

-

1-tert-butyl-3-isopropyl-5-phenyl-biuret

-

1-isopropyl-3-phenylurea

-

Phenylurea[8]

Under aerobic conditions, mineralization to carbon dioxide has been observed, accounting for a significant portion of the applied radioactivity in laboratory studies.[8] This mineralization is microbially mediated, as it is not observed in sterile soil.[8]

Quantitative Data on Buprofezin Degradation in Soil

| Condition | Soil Type | Half-life (days) | Reference |

| Aerobic | Dilluvial sandy loam | 80 | [8] |

| Aerobic | Not specified | 26-70 | [3] |

| Aerobic (Upland) | Not specified | 45.7 | [8] |

| Aerobic (Flooded) | Not specified | 53.7 | [8] |

| Anaerobic (Paddy) | Alluvial silty clay loam | 120 | [8] |

Degradation of Buprofezin in Water

In aquatic environments, buprofezin degradation is influenced by both abiotic and biotic processes. Hydrolysis and photolysis are the primary abiotic degradation pathways in water.[9][10]

Abiotic Degradation

Hydrolysis: Buprofezin is stable to hydrolysis in neutral and alkaline sterile water (pH 7 and 9).[9] However, it undergoes hydrolysis in acidic conditions (pH 5) with a half-life of 51 days.[9] The proposed hydrolysis pathway involves the opening of the thiadiazinane ring to form thiobiuret (B3050041) (BF25), which is then cleaved to produce isopropylphenylurea (BF12).[9][10] An alternative pathway involves the replacement of sulfur with oxygen to form biuret (B89757) (BF11), which also leads to the formation of isopropylphenylurea (BF12).[9][10]

Quantitative Data on Buprofezin Hydrolysis in Water after 30 Days

| Compound | % of Total Applied Radioactivity (pH 5) | % of Total Applied Radioactivity (pH 7) | % of Total Applied Radioactivity (pH 9) |

| Buprofezin (BF1) | 63.9 | 91.9 | 92.7 |

| Thiobiuret (BF25) | 19.0 | 1.0 | - |

| Isopropylphenylurea (BF12) | 9.9 | - | - |

| Biuret (BF11) | 0.8 | 1.6 | 2.5 |

Data from[10]

Photolysis: Buprofezin is susceptible to photodegradation in water.[9][10] The half-life under summer sunlight conditions can range from 33 to 140 days.[9] The major photodegradation pathway involves a reverse Schiff base reaction or cleavage of the thiadiazinane ring to form thiobiuret, which further degrades to isopropylphenylurea and phenylurea.[9][10] Other minor photodegradation products include des-isopropyl buprofezin (BF19), buprofezin sulfoxide (B87167) (BF10), and 4-hydroxybuprofezin (BF2).[10]

Summary of Major Buprofezin Degradation Products

| Metabolite ID | Chemical Name | Found in Soil | Found in Water |

| BF2 | 2-tert-butylimino-5-(4-hydroxyphenyl)-3-isopropyl-1,3,5-thiadiazinan-4-one | Yes | Yes (minor) |

| BF9 | Reverse Schiff base product | No | Yes |

| BF10 | Buprofezin sulfoxide | No | Yes (minor) |

| BF11 | 1-tert-butyl-3-isopropyl-5-phenyl-biuret | Yes | Yes |

| BF12 | 1-isopropyl-3-phenylurea | Yes | Yes |

| BF16 | Phenylurea | Yes | Yes |

| BF19 | des-isopropyl buprofezin | No | Yes (minor) |

| BF25 | Thiobiuret | No | Yes |

| - | 3-isopropyl-5-phenyl-perhydro-1,3,5-thiadiazin-2,4-dione | Yes | No |

Experimental Protocols

Aerobic Soil Degradation Study

Objective: To determine the rate and pathway of buprofezin degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Select a representative soil type (e.g., sandy loam).[8] The soil should be characterized for its physical and chemical properties, including texture, pH, organic carbon content, and microbial biomass. Sieve the soil to ensure homogeneity.

-

Test Substance Application: Apply uniformly ring-labeled [14C]-buprofezin to the soil samples at a known concentration (e.g., 1.6 ppm).[8]

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 25°C).[8] Maintain the soil moisture at a specific level (e.g., 40-60% of maximum water holding capacity).[8] Include sterile control samples to differentiate between biotic and abiotic degradation.[8]

-

Sampling: Collect soil samples at predetermined intervals over a period of time (e.g., up to 150 days).[8]

-

Extraction: Extract the soil samples with appropriate organic solvents (e.g., acetonitrile, methanol) to recover buprofezin and its degradation products.

-

Analysis: Analyze the extracts using techniques such as Liquid Scintillation Counting (LSC) to determine the total radioactivity. Identify and quantify buprofezin and its metabolites using chromatographic methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][9]

-

Mineralization and Bound Residues: Trap any evolved [14C]O2 to quantify mineralization.[8] Determine the amount of non-extractable (bound) residues in the soil after extraction.[8]

Water Degradation Study: Hydrolysis and Photolysis

Objective: To determine the rate of hydrolysis and photolysis of buprofezin in aqueous solutions.

Methodology:

-

Preparation of Test Solutions: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 5, 7, and 9) using uniformly [14C]-phenyl labeled buprofezin.[9][10]

-

Hydrolysis Study:

-

Photolysis Study:

-

Expose the test solutions to a light source that simulates natural sunlight (e.g., a Xenon arc lamp with filters for wavelengths > 290 nm).[10]

-

Maintain a constant temperature (e.g., 25°C).[10]

-

Include dark control samples to account for any degradation not due to light.[10]

-

Collect samples at specified intervals.

-

Analyze the samples for buprofezin and its photoproducts using LSC, TLC, and HPLC.[10]

-

Visualizations

Caption: Proposed microbial degradation pathway of buprofezin in soil.

Caption: Abiotic degradation pathways of buprofezin in water.

Caption: Experimental workflow for a soil degradation study.

Caption: Experimental workflow for a water degradation study.

References

- 1. 2-(Tert-butylimino)-5-phenyl-3-(propan-2-yl)-1,3,5-thiadiazinan-4-one | C16H23N3OS | CID 50367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. contaminantdb.ca [contaminantdb.ca]

- 3. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Biodegradation of buprofezin by Rhodococcus sp. strain YL-1 isolated from rice field soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanism and Genetic Determinants of Buprofezin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buprofezin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fao.org [fao.org]

- 10. fao.org [fao.org]

Unraveling the Metabolic Fate of Buprofezin: A Technical Guide to Metabolite Identification in Plants and Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buprofezin, a thiadiazine insect growth regulator, is extensively used in agriculture to control sucking pests. Its efficacy and environmental fate are intrinsically linked to its metabolism within target insects and host plants. Understanding the biotransformation of Buprofezin is paramount for assessing its biological activity, potential resistance mechanisms, and the nature of residues in agricultural commodities. This technical guide provides an in-depth overview of the current knowledge on Buprofezin metabolism in plants and insects, detailing the identified metabolites, metabolic pathways, and the experimental protocols for their identification and quantification.

Buprofezin Metabolism in Plants

In plants, Buprofezin metabolism is a complex process leading to a variety of degradation products. While the parent compound often constitutes the major residue, several metabolites have been identified, arising from two primary proposed pathways.[1]

One pathway involves a reverse Schiff base reaction, followed by the cleavage of the thiadiazinane ring to yield isopropylphenylurea.[1] An alternative route involves chemical rearrangements and cleavage of the thiadiazinane ring to form an allophanate (B1242929) degradate, which can then be further metabolized to isopropylphenylurea.[1] Hydrolysis of Buprofezin can also lead to the formation of thiobiuret (B3050041) and biuret.[2] Additionally, hydroxylation of the phenyl ring to form p-hydroxybuprofezin has been reported as a significant metabolic step in some crops.

Quantitative Data on Buprofezin and its Metabolites in Plants

The following table summarizes the quantitative data available on the residues of Buprofezin and its metabolites in various plant matrices. It is important to note that the residue levels can vary significantly depending on the plant species, application rate, pre-harvest interval, and environmental conditions.

| Plant Matrix | Compound | Concentration/Percentage | Reference |

| Tomato Fruit | Buprofezin | 59-89% of Total Radioactive Residue (TRR) | [1] |

| Tomato Fruit | Reverse Schiff Base | < 7% of TRR | [1] |

| Tomato Fruit | Isopropylphenylurea | < 7% of TRR | [1] |

| Tomato Fruit | Allophanate Degradate | < 7% of TRR | [1] |

| Brown Rice | Buprofezin | 21.8 mg/kg | |

| Polished Rice | Buprofezin | 1.73 mg/kg | |

| Water (pH 5, 30 days) | Buprofezin | 64% of Total Applied Radioactivity (TAR) | [2] |

| Water (pH 5, 30 days) | Thiobiuret | 19% of TAR | [2] |

| Water (pH 5, 30 days) | Isopropylphenylurea | 9.9% of TAR | [2] |

| Water (pH 5, 30 days) | Biuret | 0.8% of TAR | [2] |

Buprofezin Metabolism in Insects

The metabolic fate of Buprofezin in insects is a critical factor in its insecticidal activity and the development of resistance. Two primary mechanisms of Buprofezin metabolism have been identified in insects: enzymatic detoxification by cytochrome P450 monooxygenases (P450s) and degradation by symbiotic bacteria.

P450-Mediated Metabolism

Cytochrome P450 enzymes play a crucial role in the detoxification of xenobiotics in insects. In the case of Buprofezin, the P450 enzyme CYP353D1v2, identified in the small brown planthopper, Laodelphax striatellus, has been shown to metabolize Buprofezin to Buprofezin sulfone.[3][4] This metabolic conversion is an important mechanism of resistance to Buprofezin in this pest species.

Symbiotic Bacteria-Mediated Degradation

Recent studies have revealed the significant role of symbiotic bacteria in the degradation of insecticides, contributing to resistance in host insects. In the brown planthopper, Nilaparvata lugens, the gut bacterium Serratia marcescens has been shown to degrade Buprofezin. The proposed degradation pathway involves the dihydroxylation of the benzene (B151609) ring, followed by dehydrogenation, aromatic ring cleavage, and breaking of an amide bond to release the heterocyclic ring. Another bacterium, Rhodococcus qingshengii, has also been identified to degrade Buprofezin, initiating the process through dihydroxylation of the benzene ring.[5][6]

Quantitative Data on Buprofezin and its Metabolites in Insects

The following table presents the available quantitative data on the metabolism of Buprofezin in insects.

| Insect Species | Enzyme/Bacterium | Compound | Observation | Reference |

| Laodelphax striatellus | CYP353D1v2 (in vitro) | Buprofezin | Approximately 60% metabolized within 4 hours | [4] |

| Laodelphax striatellus | CYP353D1v2 (in vitro) | Buprofezin sulfone | Formation of the metabolite observed | [3][4] |

Experimental Protocols

Accurate identification and quantification of Buprofezin and its metabolites require robust analytical methodologies. Below are detailed protocols for the extraction, cleanup, and analysis of these compounds from plant and insect matrices.

Analysis of Buprofezin and its Metabolites in Plants

1. Extraction:

-

Sample Homogenization: Homogenize a representative sample of the plant matrix (e.g., 25 g of fruit or vegetable) with a suitable solvent. Acetone, methanol, or ethyl acetate (B1210297) are commonly used.

-

Solvent Extraction: Blend the homogenized sample with the chosen solvent (e.g., 100 mL of acetone) for 2-3 minutes.

-

Filtration: Filter the extract through a Büchner funnel with filter paper.

-

Re-extraction: Re-extract the solid residue with a fresh portion of the solvent to ensure complete extraction.

-

Solvent Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator at 40°C until only the aqueous phase remains.

2. Cleanup:

-

Liquid-Liquid Partitioning: Transfer the aqueous extract to a separatory funnel.

-

For acidic metabolites, acidify the extract with HCl and partition against a non-polar solvent like n-hexane or dichloromethane.

-

For neutral and basic metabolites, adjust the pH to neutral or basic with NaOH and partition against a suitable organic solvent.

-

-

Column Chromatography: For further cleanup, pass the concentrated extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or C18). Elute the target analytes with a solvent or a solvent mixture of appropriate polarity.

3. Analytical Determination:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: For polar metabolites, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

-

Injection: Inject an aliquot of the final extract into the GC-MS system.

-

Column: Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 280°C), and holds for a few minutes.

-

Mass Spectrometry: Operate the mass spectrometer in either full scan mode for initial identification or selected ion monitoring (SIM) mode for targeted quantification.

-

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Mobile Phase: Use a gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Column: A C18 reversed-phase column is commonly used.

-

Injection: Inject a small volume of the final extract.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Buprofezin and each metabolite should be optimized.

-

Analysis of Buprofezin and its Metabolites in Insects

1. Extraction:

-

Sample Preparation: Pool a sufficient number of insects (e.g., 10-20) and homogenize them in a suitable buffer or solvent (e.g., acetonitrile).

-

Extraction: Vortex the homogenate for several minutes and then centrifuge to pellet the insect debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.

2. Cleanup:

-

Protein Precipitation: If necessary, add a protein precipitating agent (e.g., cold acetonitrile) to the supernatant, vortex, and centrifuge to remove proteins.

-

Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to clean up the extract, following a similar procedure as for plant samples.

3. Analytical Determination:

-

HPLC-MS/MS: This is the preferred method for analyzing Buprofezin and its metabolites in insect matrices due to its high sensitivity and selectivity. The parameters would be similar to those used for plant analysis, but the method may need to be optimized for the specific insect matrix to minimize matrix effects.

4. In Vitro Metabolism Assay with Insect P450 Enzymes:

-

Enzyme Preparation: Prepare microsomes containing the P450 enzyme of interest from insect tissues or by heterologous expression in a suitable system (e.g., insect cells).

-

Incubation: Incubate the microsomes with Buprofezin in a reaction mixture containing a NADPH-generating system at an optimal temperature (e.g., 30°C) for a specific time period.

-

Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

-

Analysis: Analyze the reaction mixture by HPLC-MS/MS to quantify the depletion of the parent compound and the formation of metabolites.

Visualization of Metabolic Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved in Buprofezin metabolism, the following diagrams have been generated using the DOT language.

Caption: Proposed metabolic pathways of Buprofezin in plants.

Caption: Metabolic pathways of Buprofezin in insects.

Caption: Experimental workflow for Buprofezin metabolite analysis in plants.

Caption: Experimental workflow for Buprofezin metabolite analysis in insects.

Conclusion

The metabolism of Buprofezin in plants and insects is a multifaceted process involving various chemical transformations. In plants, the parent compound and a suite of metabolites, including reverse Schiff base, isopropylphenylurea, and p-hydroxybuprofezin, can be present as residues. In insects, detoxification via P450 enzymes to form Buprofezin sulfone and degradation by symbiotic bacteria are key mechanisms influencing its efficacy and the development of resistance. The detailed experimental protocols and analytical methods provided in this guide offer a robust framework for researchers to accurately identify and quantify these metabolites. A thorough understanding of Buprofezin's metabolic fate is essential for the development of sustainable pest management strategies and ensuring food safety.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. Buprofezin Is Metabolized by CYP353D1v2, a Cytochrome P450 Associated with Imidacloprid Resistance in Laodelphax striatellus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buprofezin Is Metabolized by CYP353D1v2, a Cytochrome P450 Associated with Imidacloprid Resistance in Laodelphax striatellus [mdpi.com]

- 5. Molecular Mechanism and Genetic Determinants of Buprofezin Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Molecular Basis of Buprofezin Resistance in Bemisia tabaci: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The widespread use of the insect growth regulator buprofezin (B33132) for the control of the silverleaf whitefly, Bemisia tabaci, has led to the evolution of resistance in many field populations. This guide provides a comprehensive overview of the molecular mechanisms underlying this resistance, with a focus on metabolic detoxification pathways. Quantitative data from various studies are presented to illustrate the extent of resistance, and detailed experimental protocols are provided for key research methodologies. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the complex interactions involved in buprofezin resistance in this economically significant agricultural pest.

Introduction to Buprofezin and its Mode of Action

Buprofezin is a thiadiazine insect growth regulator that primarily targets the immature stages of hemipteran pests like whiteflies, planthoppers, and mealybugs.[1][2] Its mode of action is the inhibition of chitin (B13524) biosynthesis, a crucial process for the formation of the insect's exoskeleton.[2][3] By interfering with chitin synthesis, buprofezin disrupts the molting process, leading to the death of nymphs and larvae.[2][4] It also has a secondary effect of suppressing oviposition in adult females.[5] Due to its specific mode of action, buprofezin has been a valuable tool in Integrated Pest Management (IPM) programs.[2]

Molecular Mechanisms of Buprofezin Resistance in Bemisia tabaci

The primary mechanism of buprofezin resistance in Bemisia tabaci is enhanced metabolic detoxification, predominantly mediated by the cytochrome P450 monooxygenase (P450) superfamily of enzymes.[6][7] While target-site mutations in the chitin synthase gene are a potential mechanism for resistance to chitin synthesis inhibitors, this has not been the primary mechanism identified for buprofezin resistance in B. tabaci.

Metabolic Resistance: The Role of Cytochrome P450s

Overexpression of specific P450 genes is the most commonly cited mechanism for buprofezin resistance. These enzymes detoxify buprofezin by metabolizing it into less toxic compounds that can be more easily excreted. While a single, specific P450 gene has not been exclusively implicated in buprofezin resistance across all B. tabaci populations, studies on insecticide resistance in this pest frequently point to the overexpression of genes within the CYP4 and CYP6 families.[6][7] For instance, genes like CYP4C64 and CYP6CM1 have been associated with resistance to other insecticides in B. tabaci and are candidates for involvement in buprofezin metabolism due to the broad substrate specificity of P450 enzymes.[8][9] The overexpression of these detoxification enzymes reduces the effective concentration of buprofezin that reaches its target site, the chitin synthase enzyme, thus conferring resistance.

Quantitative Data on Buprofezin Resistance

The development of buprofezin resistance is quantified by comparing the concentration of the insecticide required to kill 50% of a population (LC50) of a resistant strain to that of a susceptible strain. The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Table 1: Buprofezin Resistance Levels in Various Bemisia tabaci Populations

| Population/Strain | Geographic Origin | LC50 (mg/L) | Resistance Ratio (RR) | Reference |

| Susceptible | Laboratory | 0.61 - 10.75 | - | [10] |

| Field Population 1 | Australia | 2.37 | 2.4 | [11] |

| Field Population 2 | Australia | 1.52 | 1.5 | [11] |

| Field Population 3 | Spain | 1013.2 | 1164 | [12] |

| Field Population 4 | Pakistan (Multan) | - | 101.61 - 107.06 | [13] |

| Field Population 5 | Pakistan (Bahawalpur) | - | 103.34 - 108.41 | [13] |

Note: Resistance ratios are calculated relative to a susceptible laboratory strain and can vary based on the specific susceptible strain used in the study.

Experimental Protocols

Insect Rearing and Strains

-

Susceptible Strain: A standard susceptible strain of Bemisia tabaci (e.g., MED-S) should be maintained in the laboratory on a suitable host plant (e.g., cotton, Gossypium hirsutum) under controlled conditions (e.g., 26 ± 1°C, 70 ± 10% relative humidity, 14:10 h light:dark photoperiod) without any exposure to insecticides.

-

Resistant Strains: Field-collected populations are reared under the same laboratory conditions. To select for a resistant strain, successive generations are exposed to increasing concentrations of buprofezin. Surviving individuals are used to establish the next generation.

Leaf-Dip Bioassay for LC50 Determination

This method is commonly used to assess the toxicity of insecticides to B. tabaci.[1][14][15]

-

Preparation of Insecticide Solutions: A stock solution of technical grade buprofezin is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made in distilled water containing a surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface.

-

Leaf Treatment: Fresh, untreated leaves of the host plant are excised and dipped into the respective insecticide solutions for 10-30 seconds. Control leaves are dipped in the surfactant-water solution only. The leaves are then allowed to air dry.

-

Insect Exposure: The treated leaves are placed in petri dishes or other suitable containers with a solidified agar (B569324) base to maintain turgidity. Adult whiteflies are then introduced into the containers.

-

Mortality Assessment: Mortality is recorded after a specific time interval, typically 48 or 72 hours. Adults that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: The mortality data are subjected to probit analysis to calculate the LC50 values and their 95% confidence limits.

Synergist Bioassay

To investigate the involvement of P450s in resistance, a synergist bioassay is performed using an inhibitor of P450 activity, such as piperonyl butoxide (PBO).[16][17]

-

Synergist Pre-treatment: A sub-lethal concentration of the synergist (e.g., PBO) is determined. Insects are then exposed to this concentration for a short period before being exposed to the insecticide.

-

Insecticide Bioassay: The pre-treated insects are then subjected to the leaf-dip bioassay with buprofezin as described above.

-

Data Analysis: The LC50 value obtained with the synergist is compared to the LC50 value without the synergist. A significant decrease in the LC50 in the presence of the synergist indicates that P450s are involved in the resistance mechanism.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to quantify the expression levels of candidate resistance genes (e.g., P450s).[18][19]

-

RNA Extraction: Total RNA is extracted from susceptible and resistant B. tabaci adults using a commercial kit. The quality and quantity of the RNA are assessed using a spectrophotometer and gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-